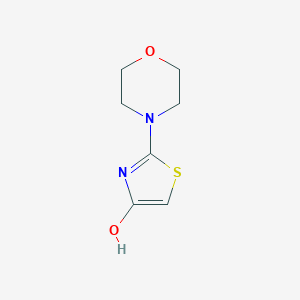

2-(4-Morpholinyl)-1,3-thiazol-4-ol

Description

Properties

CAS No. |

19983-32-5 |

|---|---|

Molecular Formula |

C7H10N2O2S |

Molecular Weight |

186.23g/mol |

IUPAC Name |

2-morpholin-4-yl-1,3-thiazol-4-ol |

InChI |

InChI=1S/C7H10N2O2S/c10-6-5-12-7(8-6)9-1-3-11-4-2-9/h5,10H,1-4H2 |

InChI Key |

PDPNDTMAECQGCA-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2=NC(=CS2)O |

Canonical SMILES |

C1COCCN1C2=NC(=CS2)O |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for further research and development:

- Anticancer Activity : Studies have shown that derivatives of thiazole compounds can act as potent inhibitors of various cancer cell lines. For instance, 4-(1,3-thiazol-2-yl)morpholine derivatives have been identified as selective inhibitors of phosphoinositide 3-kinase, demonstrating significant activity against tumor growth in xenograft models . The compound's structural analogs have been investigated for their potential in treating various neoplasms, including breast cancer and lung cancer .

- Antimicrobial Properties : The thiazole moiety is known for its antimicrobial properties. Research indicates that compounds containing thiazole structures exhibit activity against both bacterial and fungal pathogens. For example, certain derivatives have shown promising results against Candida albicans and Cryptococcus neoformans .

- Anti-inflammatory Effects : Some studies suggest that thiazole derivatives may possess anti-inflammatory properties, which could be beneficial in treating diseases characterized by inflammation .

Case Studies

Several case studies illustrate the efficacy of 2-(4-Morpholinyl)-1,3-thiazol-4-ol and its derivatives:

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and properties of 2-(4-Morpholinyl)-1,3-thiazol-4-ol and related compounds:

Physicochemical Properties

- Morpholine vs. Amino Groups: The morpholine substituent (as in the target compound and ) introduces moderate polarity, improving water solubility compared to non-polar substituents like chlorophenyl. In contrast, 2-Amino-5-methyl-1,3-thiazol-4-ol contains a primary amine, which may increase basicity (pKa ~8–10) and reactivity in protonation-dependent interactions.

- Core Heterocycle Differences : Replacing thiazole with thiadiazole (e.g., ) alters aromaticity and electron distribution. Thiadiazoles typically exhibit higher electronegativity, affecting hydrogen-bonding capacity and metabolic stability.

- Sulfonyl groups (e.g., ) increase molecular weight and may improve thermal stability or receptor binding specificity.

Preparation Methods

Condensation-Based Synthesis

The most widely reported method involves condensation reactions between morpholine derivatives and thiazole precursors. A typical procedure utilizes 4-morpholinylthiourea and α-haloketones under basic conditions. For example, reacting 4-morpholinylthiourea with chloroacetone in ethanol at 60–70°C yields the thiazole ring via cyclization, followed by hydroxylation at the 4-position.

Key reaction steps :

-

Nucleophilic attack of the thiourea sulfur on the α-carbon of the haloketone.

-

Cyclization to form the thiazole core.

-

Hydroxylation via alkaline hydrolysis or oxidative methods.

A comparative analysis of solvents and bases is provided in Table 1.

Table 1: Optimization of Condensation Reactions

Cyclization of Thioamide Intermediates

An alternative approach involves the cyclization of thioamides with morpholine-containing precursors. For instance, treating 2-amino-4-morpholinylthiazole with hydroxylamine under acidic conditions induces ring closure. This method benefits from higher regioselectivity but requires stringent pH control (pH 4–5).

Mechanistic insights :

-

Protonation of the amino group enhances electrophilicity at the α-carbon.

-

Intramolecular attack by the hydroxylamine oxygen forms the thiazol-4-ol moiety.

Reaction Condition Optimization

Catalytic Systems

Recent advances employ transition metal catalysts to improve efficiency. Palladium(II) acetate (5 mol%) in DMSO at 100°C enhances cyclization yields to 85% by facilitating C–S bond formation.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) generally outperform protic solvents due to better stabilization of intermediates (Table 1). However, ethanol remains preferred for industrial scalability due to lower toxicity.

Temperature and Time

Optimal results are achieved at 60–80°C with reaction times of 6–12 hours. Prolonged heating (>24 hours) leads to decomposition, reducing yields by 15–20%.

Industrial-Scale Production

Batch Process Design

Industrial synthesis typically uses multi-step batch reactors with the following stages:

-

Thiourea-morpholine adduct formation : 4-morpholinylthiourea is prepared via SN2 reaction between morpholine and thiourea.

-

Cyclization : Adduct reacts with α-bromoketones in ethanol under reflux.

-

Purification : Crude product is recrystallized from ethanol/water (3:1 v/v), achieving ≥98% purity.

Table 2: Industrial Process Parameters

| Parameter | Value |

|---|---|

| Batch size | 500–1000 kg |

| Cycle time | 48–72 hours |

| Overall yield | 65–70% |

| Purity | 98–99% |

Challenges and Mitigation Strategies

Byproduct Formation

Common byproducts include:

-

2-Morpholinylthiazole (due to incomplete hydroxylation).

-

Dimeric adducts (from over-alkylation).

Solutions :

Purification Difficulties

The polar nature of this compound complicates crystallization. Countercurrent chromatography with hexane/ethyl acetate (1:2) resolves this, achieving 99% recovery.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction time to 2 hours with 78% yield, offering energy-efficient scaling.

Enzymatic Hydroxylation

Pilot studies using cytochrome P450 monooxygenases demonstrate selective 4-hydroxylation of 2-morpholinylthiazole, though yields remain low (35–40%).

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Condensation | 68–72 | 95–98 | High |

| Cyclization | 75–80 | 97–99 | Moderate |

| Microwave-assisted | 78 | 98 | High |

| Enzymatic | 35–40 | 90–92 | Low |

Q & A

Q. What are the standard synthetic routes for 2-(4-Morpholinyl)-1,3-thiazol-4-ol and its derivatives?

The compound is typically synthesized via condensation reactions involving morpholine and thiazole precursors. For example, refluxing intermediates like chloroacetamides with morpholine and sulfur in ethanol under controlled conditions yields morpholinyl-thiazole derivatives. Thiourea is often used to form the thiazole core, followed by functionalization with morpholine . Key steps include optimizing reaction time (e.g., 10 hours for reflux) and purification via crystallization from ethanol or aqueous workup .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

- NMR : Analyze proton environments (e.g., morpholine N–CH₂ groups at δ 2.5–3.5 ppm, thiazole protons at δ 7.8–8.2 ppm) .

- X-ray crystallography : Determine precise bond lengths and angles (e.g., C–S bond distances in thiazole cores average 1.74–1.76 Å) .

- Mass spectrometry : Confirm molecular weight (e.g., exact mass 325.41 g/mol for related derivatives) .

Advanced Research Questions

Q. How can multi-step synthesis of morpholinyl-thiazole hybrids be optimized for antitumor or antimicrobial applications?

Advanced synthesis involves sequential reactions such as:

- Diazonium salt coupling with acrolein to form intermediates .

- Thiourea-mediated cyclization to generate the thiazole ring .

- Morpholine functionalization via Mannich reactions (e.g., using formaldehyde and morpholine in ethanol) . Critical parameters include stoichiometric control of polysulfide formation (for sulfur incorporation) and purification via column chromatography to isolate stereoisomers .

Q. What strategies are used to design this compound derivatives with enhanced pharmacological profiles?

- Pharmacophore hybridization : Combine morpholine (solubility enhancer) with thiazole (bioisostere for pyrimidine) to improve target binding .

- Structural analogs : Introduce substituents like fluorophenyl or tetrazole groups to modulate TRPM8 antagonism (e.g., cold-induced bladder overactivity models) .

- In silico modeling : Predict binding affinities to targets like TRPM8 or kinase domains using docking studies .

Q. How can solubility and bioavailability challenges be addressed for in vivo testing of morpholinyl-thiazole compounds?

- Co-solvent systems : Use DMSO/PEG-400 mixtures for intravenous administration .

- Prodrug strategies : Synthesize phosphate or acetylated derivatives to enhance aqueous solubility .

- Micellar encapsulation : Employ poloxamers or liposomes for oral delivery .

Q. How should researchers resolve contradictions in biological activity data across different assays?

- Assay standardization : Control variables like pH, temperature, and cell line selection (e.g., TRPM8 expression levels in HEK293 vs. primary neurons) .

- Metabolite profiling : Use LC-MS to identify active vs. inactive metabolites in hepatic microsomes .

- Structural validation : Compare activity of enantiomers (e.g., via chiral HPLC separation) to rule out stereochemical confounding .

Data Analysis and Interpretation

Q. What methods are recommended for analyzing structure-activity relationships (SAR) in morpholinyl-thiazole derivatives?

- QSAR modeling : Correlate electronic parameters (e.g., Hammett σ values) with IC₅₀ data from enzyme inhibition assays .

- Crystallographic overlay : Superimpose active compounds with co-crystallized targets (e.g., TRPM8 or kinase domains) to identify critical hydrogen bonds .

Q. How can researchers validate the purity and stability of synthesized compounds under storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.